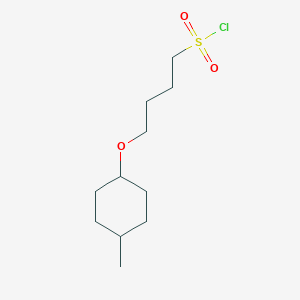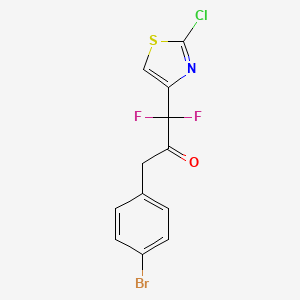
3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one is a synthetic organic compound that features a bromophenyl group, a chlorothiazolyl group, and a difluoropropanone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Thiazole Ring Formation: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The bromophenyl and thiazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of Difluoropropanone:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the difluoropropanone moiety.
Reduction: Reduction reactions could target the bromophenyl group or the thiazole ring.
Substitution: The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents. The presence of the thiazole ring and halogenated phenyl group suggests potential bioactivity.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and advanced coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets could include proteins involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-(2-chlorophenyl)-1,1-difluoropropan-2-one
- 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-ol
Uniqueness
The unique combination of the bromophenyl, chlorothiazolyl, and difluoropropanone groups in 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one sets it apart from similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C12H7BrClF2NOS |
|---|---|
Molecular Weight |
366.61 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C12H7BrClF2NOS/c13-8-3-1-7(2-4-8)5-10(18)12(15,16)9-6-19-11(14)17-9/h1-4,6H,5H2 |
InChI Key |
KODHMGTXDSYGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(C2=CSC(=N2)Cl)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)
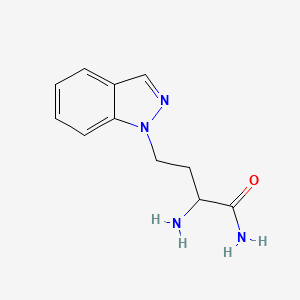
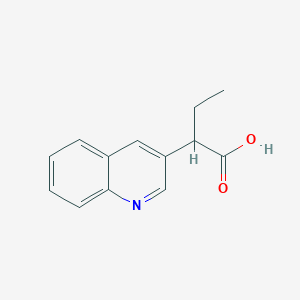
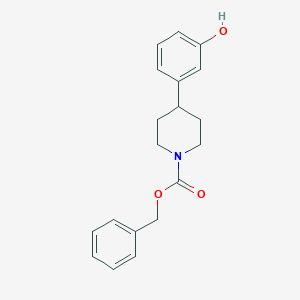
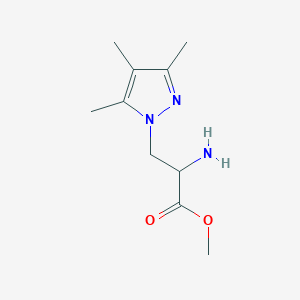
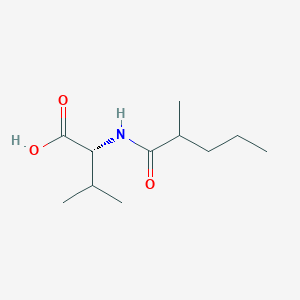

![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
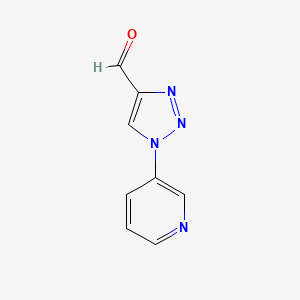
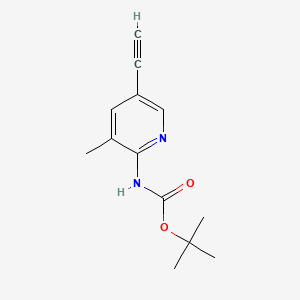
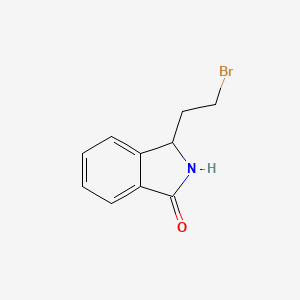
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
